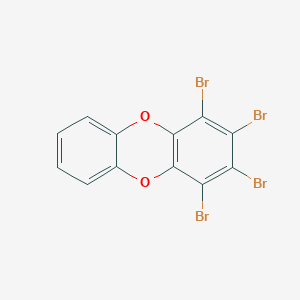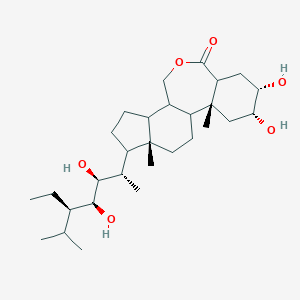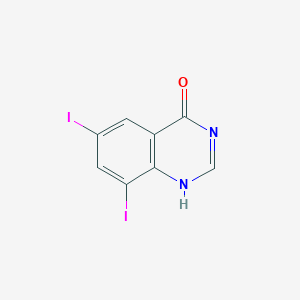
1-allyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allylpyrrole-2-carbonitrile is an organic compound with the molecular formula C8H8N2 It belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyrrole is coupled with an allyl halide under mild conditions .
Industrial Production Methods: Industrial production of 1-Allylpyrrole-2-carbonitrile often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allylpyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Allyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-Allylpyrrole-2-amine.
Substitution: Various N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Allylpyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Allylpyrrole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Pyrrole: A basic five-membered nitrogen-containing heterocycle.
1-Methylpyrrole-2-carbonitrile: Similar structure but with a methyl group instead of an allyl group.
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.
Uniqueness: 1-Allylpyrrole-2-carbonitrile is unique due to the presence of both an allyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The allyl group provides a site for further functionalization, while the nitrile group enhances its ability to participate in various chemical reactions .
Propiedades
Número CAS |
101001-69-8 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1-prop-2-enylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-5-10-6-3-4-8(10)7-9/h2-4,6H,1,5H2 |
Clave InChI |
ZNGDUQFFOPRZEL-UHFFFAOYSA-N |
SMILES |
C=CCN1C=CC=C1C#N |
SMILES canónico |
C=CCN1C=CC=C1C#N |
Sinónimos |
1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)




![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)






